2-(3-Fluoro-5-methylphenyl)acetonitrile
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Overview
Description
2-(3-Fluoro-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 3-fluoro-5-methylphenyl ring. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process typically involves recrystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-Fluoro-5-methylbenzoic acid.
Reduction: 2-(3-Fluoro-5-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluoro and methyl groups can affect the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-methylphenyl)acetonitrile
- 2-(3-Bromo-5-methylphenyl)acetonitrile
- 2-(3-Fluoro-4-methylphenyl)acetonitrile
Uniqueness
2-(3-Fluoro-5-methylphenyl)acetonitrile is unique due to the presence of the fluoro group at the 3-position and the methyl group at the 5-position on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJTYGYGDNXMML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380942 |
Source
|
Record name | 2-(3-fluoro-5-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-21-8 |
Source
|
Record name | 3-Fluoro-5-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518070-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-fluoro-5-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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